molecular formula C15H10Cl2F3NO B2438973 3,5-Dichloro-N-(3-(trifluoromethyl)benzyl)benzenecarboxamide CAS No. 303145-00-8

3,5-Dichloro-N-(3-(trifluoromethyl)benzyl)benzenecarboxamide

Cat. No. B2438973
CAS RN: 303145-00-8
M. Wt: 348.15
InChI Key: UYBDXNMNFTUYIP-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(3-(trifluoromethyl)benzyl)benzenecarboxamide, also known as BAY 11-7085, is a synthetic compound. It has a molecular formula of C15H10Cl2F3NO and a molecular weight of 348.15 .


Molecular Structure Analysis

The compound has a complex structure with a topological polar surface area of 29.1, a heavy atom count of 22, and a complexity of 382 . It has one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 348.1, an exact mass of 347.0091538, and a monoisotopic mass of 347.0091538 . It has a topological polar surface area of 29.1, a heavy atom count of 22, and a complexity of 382 . It has one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds .

Scientific Research Applications

Anticonvulsant Activity

  • Synthesis and Anticonvulsant Activity of Benzamides: This study investigated a series of benzamides, including analogues of 3,5-dichloro, for anticonvulsant activity. Some analogues were found to be as potent or more potent than phenytoin, a well-known anticonvulsant drug (Mussoi et al., 1996).

Antipathogenic Activity

  • Synthesis, Spectroscopic Properties, and Antipathogenic Activity of Thiourea Derivatives: This paper discussed the synthesis of acylthioureas, including derivatives with a 3,5-dichlorophenyl moiety. These compounds showed significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Liquid Crystal and Hydrogen Bonding

  • New Supramolecular Packing Motifs: This research presented the structure of a benzene-1,3,5-tricarboxamide derivative, demonstrating a novel mode of organization suggestive of new organizational structures in columnar liquid crystals (Lightfoot et al., 1999).

Herbicidal Activity

  • Dimethylpropynylbenzamides as Herbicides: A study on N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a representative of a group of benzamides with herbicidal activity on various grasses, demonstrating potential agricultural utility (Viste et al., 1970).

Neuroleptic Activity

  • Synthesis and Neuroleptic Activity of Benzamides: This paper focused on synthesizing benzamides as potential neuroleptics. The compounds showed inhibitory effects on stereotyped behavior in rats, indicating potential for treating psychosis (Iwanami et al., 1981).

Antitumor Activity

  • Synthesis and Antitumor Activity of Indazole-Carboxamide Derivative: The study synthesized and evaluated the antitumor activity of a compound containing a 3-(trifluoromethyl)phenyl moiety. It showed significant inhibitory capacity against specific cancer cell lines (Ji et al., 2018).

properties

IUPAC Name

3,5-dichloro-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO/c16-12-5-10(6-13(17)7-12)14(22)21-8-9-2-1-3-11(4-9)15(18,19)20/h1-7H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBDXNMNFTUYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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